Hydroxychinole und Derivate

Hydroxyquinolines and their derivatives are a class of compounds with broad applications in various fields, including pharmaceuticals, agrochemicals, and functional materials. These molecules typically feature a quinoline ring system bearing at least one hydroxyl group, which can participate in multiple chemical reactions due to the unique electronic structure of the quinoline core.

In the pharmaceutical industry, hydroxyquinolines are recognized for their antibacterial properties and have been extensively studied for the treatment of various bacterial infections. Derivatives with modifications such as fluorine atoms or additional substituents often exhibit enhanced efficacy or selectivity against specific pathogens. Their chemical diversity allows for the development of new drugs that can address antibiotic resistance.

In agrochemical applications, hydroxyquinolines and their derivatives show potential as fungicides and plant growth regulators due to their ability to inhibit fungal growth and promote plant health. The presence of hydroxyl groups contributes to their solubility in water, facilitating easier application in agricultural settings.

Additionally, these compounds find use in functional materials like sensors and catalytic systems, where the specific chemical properties provided by the hydroxyquinoline core can be exploited for sensing applications or as catalysts in organic synthesis. The tunability of this class of molecules makes them a valuable tool across multiple disciplines within chemistry and beyond.

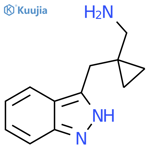

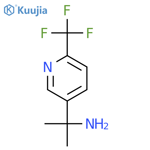

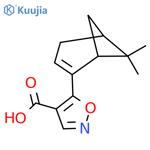

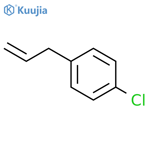

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

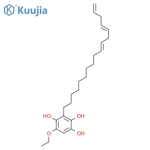

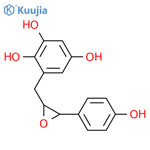

|

1,2,4-Benzenetriol, 5-ethoxy-3-(10Z,13Z)-10,13,16-heptadecatrienyl- | 492469-82-6 | C25H38O4 |

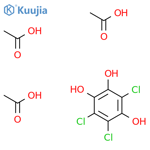

|

Acetic acid--3,5,6-trichlorobenzene-1,2,4-triol (3/1) | 188729-33-1 | C12H15Cl3O9 |

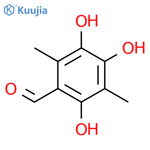

|

Benzaldehyde, 2,4,5-trihydroxy-3,6-dimethyl- | 858489-50-6 | C9H10O4 |

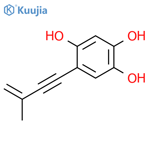

|

1,2,4-Benzenetriol, 5-(3-methyl-3-buten-1-ynyl)- | 879898-75-6 | C11H10O3 |

|

2-Methyl-3,4,6-trihydroxybenzaldehyde | 194221-93-7 | C8H8O4 |

|

Artocarpol J | 643733-92-0 | C15H14O5 |

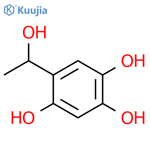

|

1-(2,4,5-Trihydroxyphenyl)ethanol | 1132751-83-7 | C8H10O4 |

Verwandte Literatur

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

Empfohlene Lieferanten

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte